molecular formula C6H12ClNO2 B554962 L-Proline methyl ester hydrochloride CAS No. 2133-40-6

L-Proline methyl ester hydrochloride

Cat. No.: B554962
CAS No.: 2133-40-6
M. Wt: 165.62 g/mol
InChI Key: HQEIPVHJHZTMDP-JEDNCBNOSA-N
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Mechanism of Action

Target of Action

L-Proline methyl ester hydrochloride, also known as H-Pro-OMe.HCl, (S)-methyl pyrrolidine-2-carboxylate Hydrochloride, or Methyl L-prolinate hydrochloride, is primarily used as a building block in peptide synthesis

Mode of Action

This compound acts as a catalyst in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones via the Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . It facilitates the reaction and increases the yield of the desired product.

Biochemical Pathways

The primary biochemical pathway involving this compound is the Biginelli reaction . This three-component reaction involves the condensation of an aldehyde, a β-keto ester (such as methyl acetoacetate), and urea to form a dihydropyrimidinone. This compound acts as a catalyst to facilitate this reaction.

Result of Action

The primary result of the action of this compound is the formation of 3,4-dihydropyrimidin-2-(1H)-ones via the Biginelli reaction . These compounds have a wide range of potential applications, including as building blocks for more complex molecules in medicinal chemistry.

Action Environment

The efficacy and stability of this compound as a catalyst can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the compound is hygroscopic and should be stored in an inert atmosphere at 2-8°C . Its solubility can also be affected by the solvent used, with it being slightly soluble in chloroform, methanol, and water .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Proline methyl ester hydrochloride is typically synthesized by reacting L-proline with methanol in the presence of a catalyst under neutral conditions . One common method involves dissolving L-proline in anhydrous methanol, cooling the solution using an ice bath, and then adding thionyl chloride. The reaction mixture is stirred at 0°C for one hour and then allowed to stir at room temperature overnight. The solvent is removed under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Proline methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high solubility in both water and organic solvents, making it versatile for various reactions. Its role as a chiral auxiliary and building block in peptide synthesis further distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEIPVHJHZTMDP-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133-40-6
Record name L-Proline, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2133-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-prolinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl L-prolinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL L-PROLINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LWL7P890M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical synthetic route for L-Proline methyl ester hydrochloride?

A1: this compound is commonly synthesized from L-Proline. One method involves reacting L-Proline with methanol in the presence of thionyl chloride (SOCl2) to form this compound directly, bypassing the need for crystallization []. Another method utilizes a three-step process starting with this compound, involving amino protection, reaction with Grignard reagents, and finally, deprotection of the amino-protected groups [].

Q2: What are some applications of this compound in synthetic organic chemistry?

A2: This compound serves as a versatile building block in various syntheses. It acts as a precursor in synthesizing novel influenza neuraminidase inhibitors like cis-4-azido-L-proline methyl ester hydrochloride []. It's also a key component in synthesizing the endothelin receptor antagonist, Ambrisentan, used to treat pulmonary arterial hypertension []. Furthermore, it plays a crucial role in constructing indolizidine skeletons, important structural motifs found in various alkaloids, via the formation of C-N bonds through palladium-catalyzed reactions [].

Q3: Has the molecular structure of this compound been investigated using spectroscopic techniques?

A3: Yes, researchers have successfully characterized this compound using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy []. These techniques provide insights into the vibrational modes of the molecule, confirming its structural features and bonding characteristics.

Q4: Are there computational studies available on this compound?

A4: Absolutely. Computational studies employing Hartree-Fock and Density Functional Theory (DFT) methods, specifically B3LYP with the 6-311++G(d,p) basis set, have been performed on this compound []. These calculations provide valuable information on the optimized geometry, atomic charge distributions, and molecular orbital energies (HOMO/LUMO), contributing to a deeper understanding of the compound's electronic structure and potential reactivity.

Q5: What is the significance of the "hydrochloride" component in this compound?

A5: The "hydrochloride" indicates that L-Proline methyl ester is present as its hydrochloride salt. This salt form enhances the compound's stability and solubility in various solvents, making it easier to handle and utilize in chemical reactions.

Q6: Can this compound be used in enantioselective synthesis?

A6: Yes, its chiral nature makes this compound valuable for enantioselective synthesis. For instance, it's used in resolving racemic mixtures, like the resolution of 2-hydroxy-3-methoxy-3,3-dibenzylpropionic acid racemate, by selectively reacting with one enantiomer over the other []. This selectivity is crucial in obtaining optically pure compounds, which is particularly important in pharmaceutical applications.

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